molecular formula C15H14ClNO6 B11149935 methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11149935
M. Wt: 339.73 g/mol
InChI Key: LMTAAARUTZVETE-UHFFFAOYSA-N
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Description

Methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including an amino group, a chloro group, and an oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the amino and chloro groups may facilitate binding to active sites of enzymes, while the oxoethoxy group may enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14ClNO6

Molecular Weight

339.73 g/mol

IUPAC Name

methyl 2-[7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C15H14ClNO6/c1-7-8-3-10(16)12(22-6-13(17)18)5-11(8)23-15(20)9(7)4-14(19)21-2/h3,5H,4,6H2,1-2H3,(H2,17,18)

InChI Key

LMTAAARUTZVETE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N)CC(=O)OC

Origin of Product

United States

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